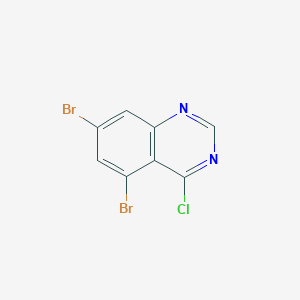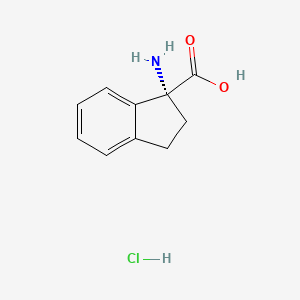
(R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chiral amino acid derivative This compound is notable for its unique structure, which includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the asymmetric hydrogenation of indene derivatives, which can be catalyzed by chiral catalysts to produce the desired enantiomer . Another approach involves the use of chiral auxiliaries or chiral reagents to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing efficient chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of ®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
Indole derivatives: Compounds with similar ring structures but different functional groups.
Amino acid derivatives: Other chiral amino acids with varying side chains and properties
Uniqueness
®-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the indene ring system. This combination of features makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(1R)-1-amino-2,3-dihydroindene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,11H2,(H,12,13);1H/t10-;/m1./s1 |
InChI Key |
PKWJOVLAHBCCTC-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@@](C2=CC=CC=C21)(C(=O)O)N.Cl |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


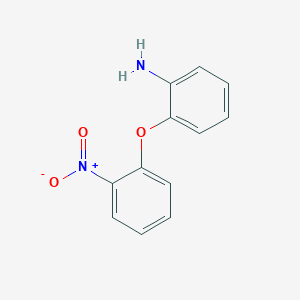
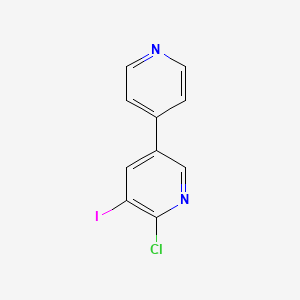
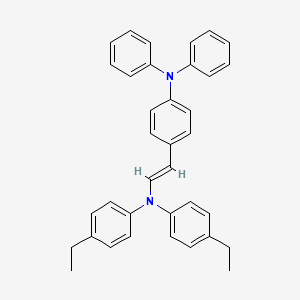
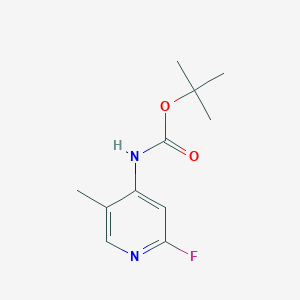
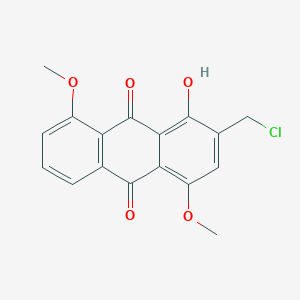
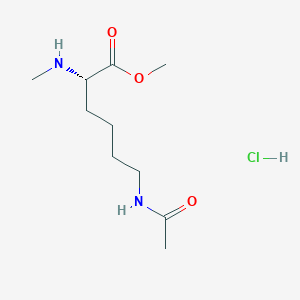



![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
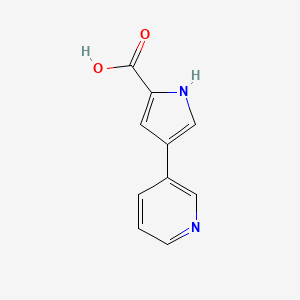
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
